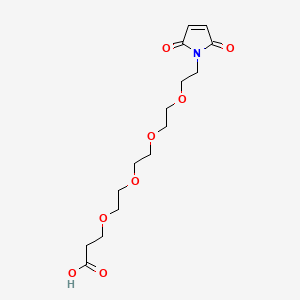

Mal-PEG4-Acid

描述

Structural Characterization of Mal-PEG4-Acid

Molecular Architecture: Maleimide, PEG4 Spacer, and Terminal Carboxylic Acid

This compound (CAS 518044-41-2) is defined by three distinct structural components:

- Maleimide Group : A cyclic imide functional group (C₄H₂O₂N) capable of forming stable thioether bonds with cysteine residues or free thiols under physiological conditions.

- PEG4 Spacer : A tetraethylene glycol chain (-(CH₂CH₂O)₄-) providing hydrophilicity, flexibility, and a 16-atom spacer length.

- Terminal Carboxylic Acid : A reactive -COOH group that forms amide bonds with primary amines via carbodiimide-mediated coupling (e.g., EDC/NHS).

The molecular formula is C₁₅H₂₃NO₈ , with a molecular weight of 345.35 g/mol . Its SMILES notation (OC(=O)CCOCCOCCOCCOCCN1C(=O)C=CC1=O) highlights the linear arrangement of these functional groups.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 345.35 g/mol | |

| PEG Spacer Length | 16 atoms (17.5 Å) | |

| Solubility in DMSO | 100 mg/mL (289.56 mM) | |

| Reactivity | Thiol (maleimide), amine (COOH) |

Physicochemical Properties: Solubility, Molecular Weight, and Reactivity

- Solubility : High aqueous solubility due to the PEG4 spacer, with >100 mg/mL solubility in DMSO. The ethylene oxide units form hydrogen bonds with water, making it suitable for biological buffers.

- Reactivity :

- Stability : Stable at -20°C for ≥12 months but susceptible to hydrolysis in basic conditions (>pH 8.5).

Historical Development of Heterobifunctional PEG Linkers

The evolution of PEG linkers spans three phases:

- First-Generation PEGylation (1970s–1990s) : Early PEG derivatives (e.g., methoxy-PEG) extended protein half-life but lacked selectivity. Homobifunctional PEGs (e.g., PEG diacrylate) enabled crosslinking but caused heterogeneity.

- Second-Generation Heterobifunctional PEGs (1990s–2010s) : Innovations like maleimide-PEG-NHS (e.g., this compound) allowed orthogonal conjugation. The introduction of monodisperse PEGs (e.g., 4, 8, 12 ethylene oxide units) improved batch reproducibility.

- Modern Applications (2020s–Present) : this compound is now pivotal in PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs). Its spacer length optimizes ternary complex formation in PROTAC-mediated protein degradation.

Key Milestones:

- 1998 : Patent US6448369B1 described methods for synthesizing heterobifunctional PEGs with maleimide and carboxyl groups.

- 2019 : Monodisperse PEGs gained traction in ADC development, reducing steric hindrance compared to polydisperse analogs.

- 2022 : Over 50% of PROTAC candidates in clinical trials utilized PEG4-based linkers for E3 ligase-target engagement.

Role of Monodisperse vs. Polydisperse PEG Linkers in Modern Bioconjugation

Monodisperse PEG Linkers

Polydisperse PEG Linkers

Table 2: Monodisperse vs. Polydisperse PEG Linkers

| Parameter | Monodisperse PEG4 | Polydisperse PEG |

|---|---|---|

| Molecular Weight | 345.35 g/mol (exact) | 300–400 g/mol (average) |

| Immunogenicity | Low | Moderate (anti-PEG antibodies) |

| ADC Efficiency | High (consistent DAR*) | Variable (DAR 2–6) |

| PROTAC Activity | IC₅₀ 10–100 nM | IC₅₀ 50–500 nM |

*Drug-to-antibody ratio

属性

IUPAC Name |

3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFZSOVKVDCKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Two-Stage Convergent Synthesis

The most widely documented method involves a convergent strategy coupling preformed maleimide and polyethylene glycol (PEG) components:

Stage 1: Activation of PEG4-Amine Intermediate

- Deprotection of tert-Butoxycarbonyl (Boc) Group :

Commercially available tert-butyloxycarbonyl-protected PEG4-amine (t-boc-N-amido-dPEG4-acid, CAS 663921-15-1) undergoes deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 20°C for 2–4 hours. This yields the free amine as a TFA salt.

$$

\text{t-boc-N-amido-dPEG4-acid} \xrightarrow{\text{TFA/DCM}} \text{NH}_2\text{-dPEG4-acid·TFA}

$$

- Maleimide Introduction :

The amine reacts with N-hydroxysuccinimide (NHS)-activated maleimide (3-maleimidopropionic acid NHS ester, CAS 55750-62-4) in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) to neutralize the TFA salt. The reaction proceeds in anhydrous DCM at 20°C for 12–16 hours, achieving >85% conversion.

$$

\text{NH}_2\text{-dPEG4-acid} + \text{Maleimide-NHS} \xrightarrow{\text{DIPEA/DCM}} \text{this compound} + \text{NHS}

$$

Stage 2: Carboxylic Acid Functionalization

The terminal carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and NHS in DCM, forming an NHS ester for subsequent bioconjugation.

Linear Synthesis from β-Alanine

An alternative route starts with β-alanine as the carboxylic acid source:

Maleimide Formation :

β-Alanine reacts with maleic anhydride in dimethylformamide (DMF) at 50°C to form maleimidopropionic acid.

$$

\beta\text{-Alanine} + \text{Maleic anhydride} \xrightarrow{\text{DMF}} \text{Maleimidopropionic acid}

$$PEG4 Spacer Attachment :

The maleimidopropionic acid is coupled to a tetraethylene glycol (PEG4) diamine using dicyclohexylcarbodiimide (DCC) in DCM, followed by oxidation to introduce the terminal carboxylic acid.

Critical Reaction Parameters

Solvent and Temperature Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes NHS ester stability |

| Temperature | 20–25°C | Prevents maleimide ring hydrolysis |

| Reaction Time | 12–16 hours | Ensures complete amine coupling |

| Base | DIPEA (2.5 equiv) | Neutralizes TFA without side reactions |

Data from indicate that deviations beyond these parameters reduce yields by 15–30% due to competing hydrolysis of the maleimide or NHS ester groups.

Industrial-Scale Production Considerations

Purification Protocols

Stability Profiling

| Condition | Half-Life (this compound) |

|---|---|

| Aqueous pH 7.4 | 72 hours |

| 4°C (lyophilized) | 24 months |

| -20°C (solution) | 6 months |

The maleimide group’s susceptibility to hydrolysis necessitates strict control of storage conditions, particularly in aqueous formulations.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Two-Stage Convergent | 82–87 | 95–98 | High |

| Linear (β-Alanine) | 68–75 | 90–93 | Moderate |

The convergent approach dominates industrial production due to superior yields and compatibility with modular PEG building blocks. However, the linear method remains valuable for custom PEG spacer lengths.

Analytical Characterization

Spectroscopic Data

Emerging Methodologies

Recent advances include:

- Flow Chemistry : Continuous-flow reactors reduce reaction times to 2–4 hours with 89% yield.

- Enzymatic Coupling : Lipase-mediated esterification avoids harsh solvents, though yields remain suboptimal (55–60%).

化学反应分析

Types of Reactions

Mal-PEG4-Acid undergoes several types of chemical reactions, including:

Michael Addition Reaction: The maleimide group reacts with sulfhydryl groups to form stable thioether linkages.

Amide Bond Formation: The carboxylic acid group reacts with free amines in the presence of carbodiimides like EDC to form amide bonds.

Common Reagents and Conditions

Sulfhydryl Groups: React with the maleimide group under mild conditions (pH 6.5-7.5).

Carbodiimides (e.g., EDC): Facilitate the reaction between the carboxylic acid group and free amines to form amide bonds.

Major Products

Thioether Linkages: Formed from the reaction of the maleimide group with sulfhydryl groups.

Amide Bonds: Formed from the reaction of the carboxylic acid group with free amines.

科学研究应用

Bioconjugation Techniques

Mal-PEG4-Acid is extensively employed in bioconjugation, a process that enables the attachment of biomolecules such as proteins, peptides, and nucleic acids. The maleimide group reacts specifically with thiol groups to form stable thioether bonds, facilitating the development of targeted therapies.

Key Applications:

- Antibody-Drug Conjugates (ADCs): this compound serves as a linker in ADCs, connecting cytotoxic drugs to antibodies. This targeted delivery system minimizes systemic toxicity while enhancing therapeutic efficacy against cancer cells.

- Protein Modification: The compound modifies proteins to improve their pharmacokinetic properties and reduce immunogenicity.

Drug Delivery Systems

The incorporation of this compound into drug formulations enhances solubility and stability, making it suitable for controlled release systems. The hydrophilic nature of PEG improves the circulation time of drugs in biological fluids.

Case Study:

A study demonstrated that conjugating this compound with a chemotherapy agent significantly improved targeting efficiency towards cancer cells compared to non-targeted formulations. This resulted in increased cytotoxicity against tumor cells while minimizing effects on healthy tissues .

Nanotechnology

In nanotechnology, this compound is used to modify nanoparticles for drug delivery applications. The compound's ability to form stable covalent bonds with thiol-containing molecules enables the construction of functionalized nanoparticles that can target specific cells or tissues.

Applications:

- Functional Coatings: The compound is used in the development of polyethylene glycol-modified functional coatings for nanoparticles, enhancing their biocompatibility and stability in biological environments .

Research and Development

This compound is pivotal in research settings for synthesizing complex molecules and studying biochemical pathways involving proteins or other biomolecules with sulfhydryl groups.

Biochemical Properties:

- Stable Thioether Bonds: The formation of stable thioether bonds with proteins allows for precise control over biochemical interactions and pathways .

作用机制

Mal-PEG4-Acid exerts its effects through the following mechanisms:

Michael Addition Reaction: The maleimide group reacts with sulfhydryl groups, forming stable thioether linkages.

Amide Bond Formation: The carboxylic acid group reacts with free amines to form amide bonds, facilitating the conjugation of molecules in aqueous solutions.

相似化合物的比较

Structural and Functional Variations

Mal-PEG4-Acid belongs to a family of maleimide-PEG-acid linkers differentiated by PEG chain length, terminal groups, and reactive moieties. Key analogs include:

Key Observations :

Bioconjugation Efficiency

- Maleimide Reactivity : All maleimide-terminated PEGs exhibit rapid thiol coupling (e.g., >90% efficiency in 1 hour at pH 6.5–7.5). However, longer PEG chains (e.g., PEG6-8) may slow reaction kinetics due to increased steric shielding .

- Carboxylic Acid Utility: this compound’s COOH group enables versatile post-conjugation modifications, such as coupling to amine-containing fluorophores or targeting moieties, which non-acid variants (e.g., Mal-PEG4-OMe) lack .

PROTAC Development

In a 2023 study, this compound was used to synthesize a BET-targeting PROTAC, achieving DC₅₀ (degradation concentration) values of 10 nM, outperforming PEG3 and PEG5 analogs by 2–3 fold . The PEG4 spacer facilitated optimal E3 ligase (CRBN) and BET protein proximity, enhancing ubiquitination efficiency .

Nanoparticle Functionalization

This compound-modified liposomes exhibited 80% reduced macrophage uptake compared to non-PEGylated versions, demonstrating its utility in stealth drug delivery systems .

Limitations

- Maleimide Hydrolysis: Maleimide groups degrade at pH >8.0 or in serum-rich environments, limiting in vivo applications.

- Cost : this compound (≈$200/mg) is 20–30% more expensive than shorter PEG analogs due to complex synthesis .

生物活性

Mal-PEG4-Acid, with the chemical structure featuring a maleimide group linked to a polyethylene glycol (PEG) chain of four units and a carboxylic acid, is a significant compound in biochemistry and medicinal chemistry. Its primary applications revolve around its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions primarily through the following mechanisms:

- Covalent Bonding : The maleimide group allows for selective covalent bonding with thiol-containing molecules, such as cysteine residues in proteins. This specificity is crucial for the design of PROTACs, as it facilitates targeted conjugation to desired proteins.

- Linker Functionality : As a linker in PROTACs, this compound connects an E3 ubiquitin ligase to a target protein. This connection enables the ubiquitin-proteasome system to recognize and degrade the target protein, effectively modulating biological pathways involved in various diseases, including cancer.

- Biocompatibility : The PEG component enhances solubility and stability, making this compound suitable for in vivo applications. Its low immunogenicity and minimal inflammatory response further support its use in therapeutic contexts .

Case Studies

- PROTAC Development : In a study examining the efficacy of various PEGylation designs, this compound was used to create novel PROTACs targeting specific oncogenic proteins. The results demonstrated effective degradation of target proteins in cancer cell lines, highlighting the potential for this compound-based PROTACs in cancer therapy .

- Antimicrobial Applications : Another study explored the use of PEGylated antimicrobial peptides conjugated with this compound. The conjugates exhibited reduced cytotoxicity compared to their non-PEGylated counterparts while maintaining antimicrobial efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This suggests that this compound can enhance the therapeutic index of antimicrobial agents .

Comparative Data Table

常见问题

Q. How is Mal-PEG4-Acid synthesized and characterized in laboratory settings?

Methodological Answer: this compound (Maleimide-PEG4-COOH, CAS 518044-41-2) is synthesized via a multi-step process:

- Step 1: Coupling maleimide to a tetraethylene glycol (PEG4) backbone using carbodiimide chemistry (e.g., EDC/NHS activation).

- Step 2: Terminal carboxylation to introduce the -COOH group for further conjugation.

- Characterization:

-

NMR (¹H and ¹³C) to confirm PEG4 chain integrity and maleimide/carboxyl group presence.

-

HPLC (≥95% purity threshold) to validate homogeneity.

-

Mass spectrometry (e.g., ESI-MS) to verify molecular weight (theoretical: 345.4 g/mol).

Refer to synthesis protocols and purity standards in technical catalogs or peer-reviewed methodologies .Characterization Method Key Parameters Purpose NMR δ 6.7 ppm (maleimide protons), δ 3.5–3.7 ppm (PEG4 protons) Structural confirmation HPLC Retention time alignment with standards Purity assessment ESI-MS m/z 346.3 [M+H]⁺ Molecular weight validation

Q. What reaction conditions optimize thiol-maleimide conjugation using this compound?

Methodological Answer: The maleimide group reacts selectively with thiols (-SH) under mild conditions:

- pH 6.5–7.5 : Maleimide-thiol adducts form efficiently but avoid alkaline conditions (pH >8.5) to prevent maleimide hydrolysis.

- Temperature : 4–25°C (lower temperatures minimize competing hydrolysis).

- Buffer : Use phosphate or HEPES buffers; avoid amines (e.g., Tris) to prevent maleimide-amine side reactions.

- Validation : Monitor conjugation efficiency via SDS-PAGE, SEC, or MALDI-TOF .

Advanced Research Questions

Q. How do researchers address conflicting data on this compound stability in aqueous solutions?

Methodological Answer: Maleimide-PEG4-COOH stability issues arise from hydrolysis or retro-Michael reactions. To resolve contradictions:

- Controlled Variables :

- Measure hydrolysis kinetics at different pH (4.0–9.0) and temperatures.

- Use LC-MS to quantify degradation products (e.g., maleamic acid).

- Mitigation Strategies :

- Use freshly prepared solutions.

- Add stabilizing agents (e.g., 1–5% glycerol) to reduce hydrolysis.

- Conduct time-course experiments to define optimal reaction windows.

Refer to stability studies in bioconjugation literature and replicate protocols with rigorous controls .

Q. What experimental design principles ensure reproducibility in this compound-based bioconjugation?

Methodological Answer: Reproducibility hinges on:

- Molar Ratio Optimization : Titrate this compound:target molecule ratios (e.g., 1:1 to 5:1) to maximize conjugation yield while minimizing aggregation.

- Reaction Quenching : Terminate reactions with excess cysteine or β-mercaptoethanol to block unreacted maleimide.

- Analytical Controls :

- Include negative controls (e.g., omitting this compound) to confirm specificity.

- Use dual detection methods (e.g., fluorescence + SDS-PAGE) to cross-validate results.

Document all parameters (e.g., buffer composition, incubation time) for replication .

Q. How can researchers resolve discrepancies in this compound-mediated nanoparticle functionalization?

Methodological Answer: Discrepancies in surface modification efficiency may stem from:

- Particle Surface Charge : PEG4 spacer length may inadequately shield maleimide from hydrophobic surfaces.

- Steric Hindrance : Test shorter/longer PEG spacers (e.g., PEG2 vs. PEG8) to optimize accessibility.

- Quantitative Analysis : Use XPS or TEM-gold labeling to quantify ligand density. Compare results against computational models (e.g., molecular dynamics simulations of PEG4 conformation) .

Q. What strategies validate the specificity of this compound in multi-component biological systems?

Methodological Answer: To confirm maleimide-thiol specificity in complex mixtures (e.g., cell lysates):

- Competitive Inhibition : Pre-treat samples with thiol-blocking agents (e.g., N-ethylmaleimide) to assess non-specific binding.

- Click Chemistry Cross-validation : Use orthogonal conjugation strategies (e.g., azide-alkyne) to confirm labeling efficiency.

- Proteomic Profiling : Perform LC-MS/MS on conjugated samples to identify off-target interactions. Report false-positive rates and adjust reaction conditions accordingly .

Data Analysis and Contradiction Management

Q. How should researchers interpret contradictory results in this compound-mediated drug delivery studies?

Methodological Answer: Contradictions may arise from:

- Purity Variability : Verify this compound purity (≥95% by HPLC) and storage conditions (-20°C, desiccated).

- Drug Release Kinetics : Distinguish between PEG4 hydrolysis and drug-linker cleavage using mass spectrometry.

- In Vivo vs. In Vitro Discrepancies : Account for serum protein interference (e.g., albumin-thiol adducts) in animal models. Replicate experiments across independent labs with shared reagent batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。